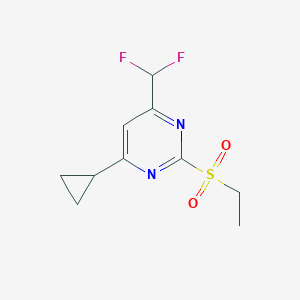
2-methyl-6-(3-(methylthio)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-methyl-6-(3-(methylthio)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C11H15N3O2S and its molecular weight is 253.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Molecular Docking
- Novel pyridine derivatives, including compounds structurally related to 2-methyl-6-(3-(methylthio)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one, have been synthesized for their potential in antimicrobial and antioxidant applications. These derivatives exhibit moderate to good binding energies in molecular docking screenings, indicating their potential as ligands for specific target proteins (Flefel et al., 2018).
Antimicrobial Activity
- Thienopyrimidine derivatives, closely related in structure to the compound , have been synthesized and shown to exhibit pronounced antimicrobial activity. This suggests a potential application of similar compounds in developing new antimicrobial agents (Bhuiyan et al., 2006).
Crystal Structure Analysis
- The study of the crystal structures of pyrazinecarboxylic acids, which share structural similarities with the compound, has been conducted. This research aids in understanding the supramolecular synthons involved, contributing to future crystal engineering strategies (Vishweshwar et al., 2002).
Synthesis of Pyridazinone Derivatives
- Research into the synthesis of novel pyridazinone derivatives, including those similar to this compound, has been conducted. These compounds are of interest for their potential applications in various chemical reactions and as intermediates in pharmaceuticals (Ibrahim & Behbehani, 2014).
Properties
IUPAC Name |
2-methyl-6-(3-methylsulfanylpyrrolidine-1-carbonyl)pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-13-10(15)4-3-9(12-13)11(16)14-6-5-8(7-14)17-2/h3-4,8H,5-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXVBDQNINKOCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(C2)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate](/img/structure/B2373093.png)
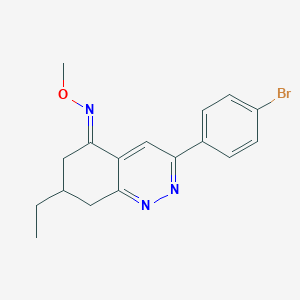
![2,2,2-trifluoroethyl N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]carbamate](/img/structure/B2373096.png)

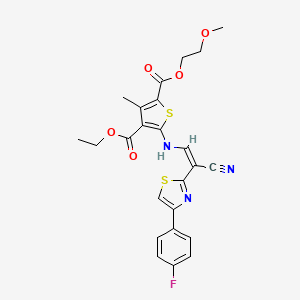
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2373099.png)
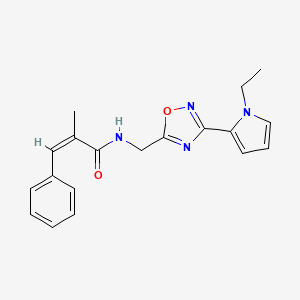
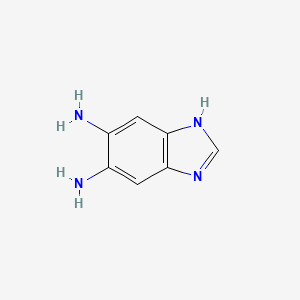
![6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2373103.png)

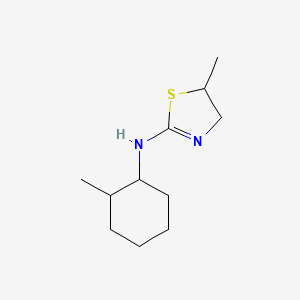
![7-chloro-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2373107.png)
